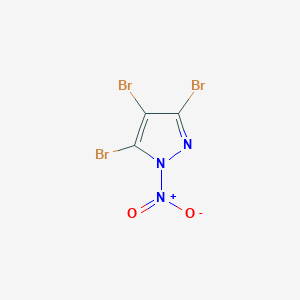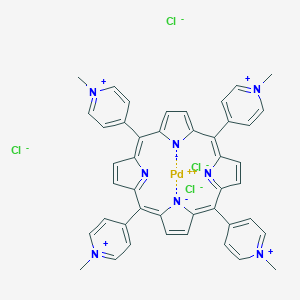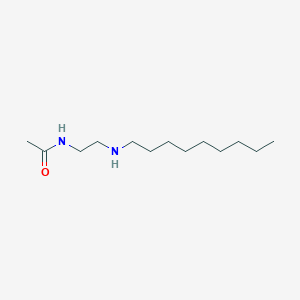
Acetamide, N-(2-(nonylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-(nonylamino)ethyl)-, also known as NAE-8, is a compound that has gained attention in the scientific community due to its potential applications in various fields. NAE-8 is a naturally occurring compound found in the roots of the plant, Echinacea purpurea. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. In
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-(nonylamino)ethyl)- is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. Acetamide, N-(2-(nonylamino)ethyl)- has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, Acetamide, N-(2-(nonylamino)ethyl)- has been shown to activate peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
Acetamide, N-(2-(nonylamino)ethyl)- has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB. It has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, Acetamide, N-(2-(nonylamino)ethyl)- has been shown to possess immunomodulatory effects by regulating the activity of immune cells such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-(2-(nonylamino)ethyl)- has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study compared to synthetic compounds. Additionally, Acetamide, N-(2-(nonylamino)ethyl)- has been shown to possess various biological activities, which make it a potential candidate for the development of new drugs or therapies. However, there are also limitations to using Acetamide, N-(2-(nonylamino)ethyl)- in lab experiments. It is a complex compound, which makes it difficult to study its mechanism of action and effects on biological systems. Additionally, the variability in the concentration of Acetamide, N-(2-(nonylamino)ethyl)- in different plant sources can make it difficult to obtain consistent results.
Orientations Futures
For the study of Acetamide, N-(2-(nonylamino)ethyl)- include the development of new drugs or therapies, the study of its mechanism of action, and the study of its safety and efficacy in clinical trials.
Méthodes De Synthèse
Acetamide, N-(2-(nonylamino)ethyl)- can be synthesized from the root of Echinacea purpurea through a process of extraction and purification. The roots of the plant are harvested and dried, and then extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC). The purified compound is then identified using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
Acetamide, N-(2-(nonylamino)ethyl)- has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, Acetamide, N-(2-(nonylamino)ethyl)- has been shown to possess immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases such as lupus and Crohn's disease.
Propriétés
Numéro CAS |
197635-33-9 |
|---|---|
Nom du produit |
Acetamide, N-(2-(nonylamino)ethyl)- |
Formule moléculaire |
C13H28N2O |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
N-[2-(nonylamino)ethyl]acetamide |
InChI |
InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-14-11-12-15-13(2)16/h14H,3-12H2,1-2H3,(H,15,16) |
Clé InChI |
YFWXSUYHFNMACR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCNCCNC(=O)C |
SMILES canonique |
CCCCCCCCCNCCNC(=O)C |
Autres numéros CAS |
197635-33-9 |
Synonymes |
Acetamide, N-(2-(nonylamino)ethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



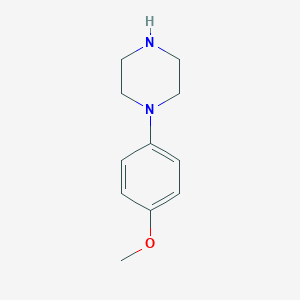
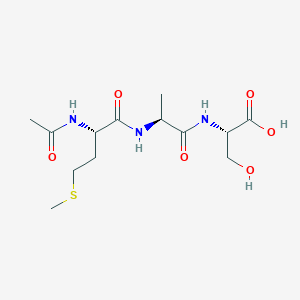
![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
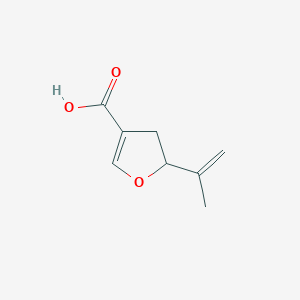
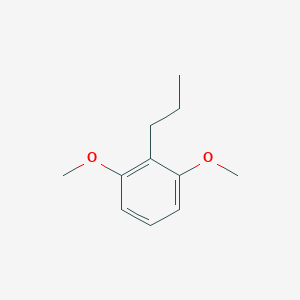
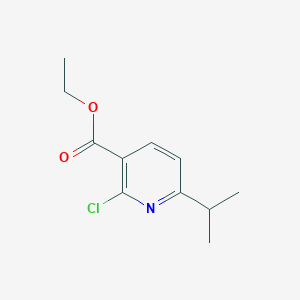
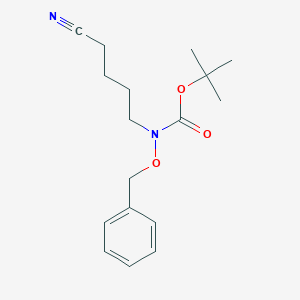
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)
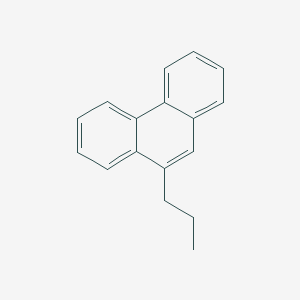
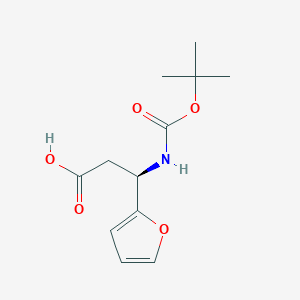
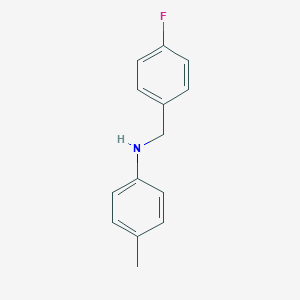
![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)
